1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea
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Overview
Description
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloroethyl group, a glucopyranosyl moiety, and a nitrosourea functional group.
Preparation Methods
The synthesis of 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea typically involves the reaction of 2-chloroethylamine with beta-D-glucopyranosyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, leading to the formation of thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to 50°C. Major products formed from these reactions include oxides, amines, and thioethers.
Scientific Research Applications
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of specialized materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea involves the alkylation of DNA and proteins, leading to the disruption of cellular processes. The chloroethyl group forms covalent bonds with nucleophilic sites on DNA, resulting in the formation of cross-links that inhibit DNA replication and transcription. This ultimately leads to cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-(2-chloroethyl)-1-nitroso-3-[(2R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea can be compared with other nitrosourea compounds such as:
Carmustine: Used in chemotherapy, it also forms DNA cross-links but has a different structure and pharmacokinetic profile.
Lomustine: Another chemotherapeutic agent with a similar mechanism of action but different clinical applications.
The uniqueness of this compound lies in its glucopyranosyl moiety, which may influence its solubility, bioavailability, and interaction with biological targets.
Properties
CAS No. |
58484-07-4 |
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Molecular Formula |
C9H16ClN3O7 |
Molecular Weight |
313.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-19)9(18)11-8-7(17)6(16)5(15)4(3-14)20-8/h4-8,14-17H,1-3H2,(H,11,18)/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
ZOBLZIKVIHJGRN-UHFFFAOYSA-N |
SMILES |
C(CCl)N(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
Canonical SMILES |
C(CCl)N(C(=O)NC1C(C(C(C(O1)CO)O)O)O)N=O |
Synonyms |
1-(2-Chloroethyl)-3-(beta-D-glucopyranosyl)-1-nitrosourea GANU NSC D 254157 |
Origin of Product |
United States |
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